molecular formula C5H14ClNO B2886652 2-Isopropoxyethanamine hydrochloride CAS No. 1161436-02-7

2-Isopropoxyethanamine hydrochloride

Cat. No.: B2886652
CAS No.: 1161436-02-7
M. Wt: 139.62
InChI Key: MCDIRGKNVYWULP-UHFFFAOYSA-N
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Description

2-Isopropoxyethanamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is a derivative of 2-isopropoxyethanamine, where the amine group is protonated and paired with a chloride ion. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of 2-isopropoxyethanamine hydrochloride typically involves the reaction of 2-isopropoxyethanamine with hydrochloric acid. The general synthetic route includes the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Isopropoxyethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with carbonyl compounds to form imines or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Isopropoxyethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropoxyethanamine hydrochloride involves its interaction with biological targets, primarily through its amine group. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

2-Isopropoxyethanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

IUPAC Name

2-propan-2-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDIRGKNVYWULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161436-02-7
Record name 2-(propan-2-yloxy)ethan-1-amine hydrochloride
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